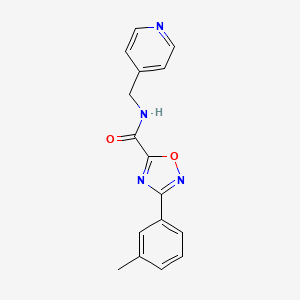
N-(2,5-dimethoxy-4-nitrophenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxy-4-nitrophenyl)-4-methylbenzenesulfonamide, also known as DNNSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
N-(2,5-dimethoxy-4-nitrophenyl)-4-methylbenzenesulfonamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate the activity of ion channels. In drug development, this compound has been studied as a potential lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxy-4-nitrophenyl)-4-methylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and ion channels. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in cancer cell proliferation and angiogenesis. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis. In neurons, this compound has been shown to modulate the activity of ion channels, leading to changes in neuronal excitability. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxy-4-nitrophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. This compound is also relatively easy to synthesize using standard laboratory techniques. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-(2,5-dimethoxy-4-nitrophenyl)-4-methylbenzenesulfonamide. One direction is the development of this compound derivatives with improved pharmacological properties. Another direction is the study of this compound in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. This compound has several advantages for lab experiments, but further studies are needed to fully understand its potential applications and limitations. The future directions for the study of this compound include the development of new derivatives and the study of its potential applications in other fields.
Synthesis Methods
N-(2,5-dimethoxy-4-nitrophenyl)-4-methylbenzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dimethoxy-4-nitroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dimethoxy-4-nitrophenol with 4-methylbenzenesulfonyl chloride in the presence of a base. Both methods yield this compound as a pale yellow solid.
properties
IUPAC Name |
N-(2,5-dimethoxy-4-nitrophenyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S/c1-10-4-6-11(7-5-10)24(20,21)16-12-8-15(23-3)13(17(18)19)9-14(12)22-2/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIOLXIRWAZIFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5339923.png)
![N-[2-(butyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)

![N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)
acetic acid](/img/structure/B5339954.png)




![N-benzyl-N'-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]sulfamide](/img/structure/B5339988.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5339998.png)
![2-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5340005.png)
![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5340007.png)
![4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B5340008.png)